N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide
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Overview
Description
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzyloxy group, a methoxy group, a bromophenoxy group, and a propanohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 2-(4-bromophenoxy)propanohydrazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenoxy)benzaldehyde
- 4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine
Uniqueness
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
303085-75-8 |
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Molecular Formula |
C24H23BrN2O4 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C24H23BrN2O4/c1-17(31-21-11-9-20(25)10-12-21)24(28)27-26-15-19-8-13-22(23(14-19)29-2)30-16-18-6-4-3-5-7-18/h3-15,17H,16H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
YIBFKJKGIAFWQG-CVKSISIWSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)OC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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